![molecular formula C19H13Cl3N2O2 B2563460 1-(2-chlorobenzyl)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941952-55-2](/img/structure/B2563460.png)
1-(2-chlorobenzyl)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
The compound 1-(2-chlorobenzyl)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chlorinated pyridinecarboxamide derivative. These types of compounds have been extensively studied due to their interesting electronic properties and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of chlorinated pyridinecarboxamides typically involves the reaction of substituted pyridinecarbonyl chlorides with amino chlorobenzenes under controlled conditions. For example, a related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, was synthesized by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid, with the optimal conditions being a specific molar ratio of reactants, a reaction temperature of 81°C, and a reaction time of 3.5 hours, resulting in a high yield and purity of the target product .
Molecular Structure Analysis
The molecular structure of chlorinated pyridinecarboxamides can be characterized using various spectroscopic techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. For instance, a structurally similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, was characterized using these methods, and the experimental data were compared with computational models using DFT calculations. The optimized molecular structure, vibrational frequencies, and chemical shifts showed strong agreement with the experimental values .
Chemical Reactions Analysis
Chlorinated pyridinecarboxamides can participate in various chemical reactions due to the presence of reactive functional groups. The electronic properties and interaction landscapes of these compounds can be probed using Hirshfeld surface analysis and contact enrichment studies. The interaction environments of these molecules are influenced by factors such as hydrogen bonding modes and molecular planarity, which can affect their reactivity .
Physical and Chemical Properties Analysis
The physical properties of chlorinated pyridinecarboxamides, such as melting temperatures, can be correlated with lattice energy and molecular symmetry according to Carnelley’s rule. The melting points can be predicted from a linear regression of these variables. Additionally, the relationships between melting temperatures, total energy, electrostatic components, and the strongest hydrogen bond components have been analyzed. These properties are essential for understanding the stability and potential applications of these compounds .
Scientific Research Applications
Spectroscopic Investigation and Model Compounds
Studies on dihydronicotinamides, which share structural motifs with the compound of interest, reveal their application as model compounds for natural coenzymes. Spectroscopic investigations, including 1H NMR, UV/V1S absorption, and fluorescence spectroscopy, provide insights into their conformation, absorption properties, and fluorescence, indicating their potential in biochemical and pharmaceutical research for understanding enzyme-coenzyme interactions and the electronic properties of similar compounds (Fischer, Fleckenstein, & Hönes, 1988).
Synthesis and Biological Evaluation
New series of 1,4-dihydropyridine derivatives, synthesized using catalysts like N,N,N′,N′-tetrachlorobenzene-1,3-disulfonamide, have shown antibacterial and anti-oxidant activities. This suggests the compound's potential framework could be utilized in creating derivatives with significant biological functions, highlighting its versatility in developing new therapeutic agents (Ghorbani‐Vaghei et al., 2016).
Chemical Synthesis and Chiral Auxiliaries
The synthesis of halo-substituted carboxamides as chiral auxiliaries for the asymmetric synthesis of amino acids illustrates another application. These compounds, including ones structurally related to the compound of interest, are crucial in synthesizing amino acids with high enantiomeric purity, demonstrating their importance in producing pharmaceuticals and research chemicals (Belokon’ et al., 2002).
Physicochemical Studies and Interaction Landscapes
Research on N-(chlorophenyl)pyridinecarboxamides explores their physicochemical properties and interaction landscapes. Such studies can provide a foundation for understanding the electronic properties and potential pharmaceutical applications of structurally similar compounds, including the investigation of their interaction environments through methods like Hirshfeld surface analysis (Gallagher et al., 2022).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3,4-dichlorophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-15-6-2-1-4-12(15)11-24-9-3-5-14(19(24)26)18(25)23-13-7-8-16(21)17(22)10-13/h1-10H,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLXEQFLFLRORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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